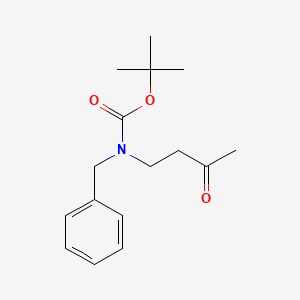

N-Benzyl-N-boc-4-amino-2-butanone

Description

BenchChem offers high-quality N-Benzyl-N-boc-4-amino-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-N-boc-4-amino-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-benzyl-N-(3-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-13(18)10-11-17(15(19)20-16(2,3)4)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEAYGQPKNZEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(CC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on N-Benzyl-N-boc-4-amino-2-butanone: A Synthetic Intermediate in Modern Drug Discovery

Abstract

N-Benzyl-N-boc-4-amino-2-butanone is a notable chemical entity within the landscape of organic synthesis and medicinal chemistry. A comprehensive review of available scientific literature reveals that this compound is primarily utilized as a sophisticated building block or synthetic intermediate rather than a pharmacologically active agent with a defined mechanism of action. The presence of both an N-benzyl and an N-tert-butoxycarbonyl (Boc) protecting group on the amine functionality underscores its role in the controlled, stepwise synthesis of more complex molecular architectures. This guide provides an in-depth analysis of the structural features of N-Benzyl-N-boc-4-amino-2-butanone, its applications in chemical synthesis, and a theoretical exploration of the potential bioactivities of its core structural motifs.

Introduction: The Role of Protecting Groups in Synthesis

In the intricate process of synthesizing complex organic molecules, particularly those with multiple reactive functional groups, the strategic use of protecting groups is fundamental.[1][2][3] These chemical moieties are temporarily introduced to mask a reactive site, preventing it from participating in a chemical reaction while transformations are carried out at other locations on the molecule.[4] The choice of protecting groups is a critical aspect of synthetic strategy, requiring them to be stable under a variety of reaction conditions and selectively removable without altering the rest of the molecule.[4]

N-Benzyl-N-boc-4-amino-2-butanone is a prime example of a molecule designed for this purpose. It features two distinct protecting groups, the benzyl (Bn) group and the tert-butoxycarbonyl (Boc) group, attached to a 4-amino-2-butanone backbone. This dual protection strategy offers chemists significant flexibility in designing synthetic routes.

Structural Analysis and Synthetic Utility

The key to understanding the utility of N-Benzyl-N-boc-4-amino-2-butanone lies in the orthogonal nature of its protecting groups. The Boc group is highly sensitive to acidic conditions and is typically removed using reagents like trifluoroacetic acid (TFA).[1][3][4] In contrast, the benzyl group is generally stable to acidic and basic conditions but can be cleaved through catalytic hydrogenation.[5] This differential reactivity allows for the selective deprotection of either the Boc or the benzyl group, enabling sequential modifications at the nitrogen atom.

The 4-amino-2-butanone core itself is a valuable pharmacophore found in various biologically active molecules. The ketone functionality can serve as a handle for further chemical modifications, such as reductive amination or aldol condensation, to build molecular complexity.

Table 1: Properties of Protecting Groups in N-Benzyl-N-boc-4-amino-2-butanone

| Protecting Group | Chemical Structure | Common Deprotection Method | Stability |

| tert-Butoxycarbonyl (Boc) | -(C=O)O-C(CH₃)₃ | Acidolysis (e.g., TFA)[1][3][4] | Stable to base, catalytic hydrogenation |

| Benzyl (Bn) | -CH₂-C₆H₅ | Catalytic Hydrogenation (e.g., Pd/C, H₂)[5] | Stable to acid and base |

Synthetic Applications and Precedent in Literature

While specific literature detailing the direct use of N-Benzyl-N-boc-4-amino-2-butanone is sparse, numerous publications describe the synthesis and application of structurally similar N-protected amino ketones and related derivatives. For instance, various N-Boc and N-Benzyl protected compounds are key intermediates in the synthesis of a wide range of molecules, from peptide mimics to heterocyclic compounds with potential therapeutic applications.[6][7]

The synthesis of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, which were investigated as inhibitors of cathepsins B and K, highlights the utility of the N-Boc-N-benzyl amino motif in constructing complex, biologically relevant scaffolds.[6] Similarly, the preparation of 4-Boc-aminopiperidine often involves intermediates with related protected amine structures.[7]

Theoretical Exploration of Potential Bioactivity of the Core Structure

Although N-Benzyl-N-boc-4-amino-2-butanone is primarily a synthetic intermediate, its core structure and related motifs have been associated with various biological activities. It is crucial to emphasize that the following discussion is a theoretical exploration based on analogous structures and does not represent a known mechanism of action for the title compound.

-

Benzyl Derivatives: The benzyl group is a common feature in many pharmacologically active compounds. Depending on the overall molecular structure, benzyl-containing molecules have demonstrated a wide array of activities, including anti-cancer, anti-mycobacterial, and neuroprotective effects.[8][9][10] For example, certain glucopyranosyl-conjugated benzyl derivatives have been shown to induce apoptotic cell death in colon cancer cells.[8]

-

Aminoketone Scaffolds: The aminoketone framework is present in numerous bioactive compounds. For example, β-amino-α,β-unsaturated ketone derivatives have been synthesized and investigated for their potential biological activities through molecular docking studies.[11]

-

Potential as Enzyme Inhibitors: The structural features of the un-protected 4-amino-2-butanone core could potentially interact with the active sites of various enzymes. For instance, related 4-aminopiperidine derivatives have been identified as novel antifungal agents that target ergosterol biosynthesis.[12]

Experimental Protocols: A Representative Synthetic Transformation

To illustrate the utility of N-Benzyl-N-boc-4-amino-2-butanone as a synthetic intermediate, a representative protocol for the selective deprotection of the Boc group is provided below. This would be a typical first step in utilizing this building block for further elaboration.

Protocol: Selective N-Boc Deprotection

-

Dissolution: Dissolve N-Benzyl-N-boc-4-amino-2-butanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-benzyl-4-amino-2-butanone product.

Visualization of Synthetic Utility

The strategic use of N-Benzyl-N-boc-4-amino-2-butanone in a synthetic pathway can be visualized as follows:

Caption: Synthetic pathways enabled by the orthogonal protecting groups of N-Benzyl-N-boc-4-amino-2-butanone.

Conclusion

References

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. PMC. [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

-

Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo- 4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. ResearchGate. [Link]

- Method for preparing 4-Boc-aminopiperidine.

-

An Improved Preparation of N ‐tert‐Butoxycarbonyl‐ and N ‐Benzyloxy‐carbonyl‐(S)‐2,4‐diaminobutanoic Acids. ResearchGate. [Link]

-

Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

-

The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. PMC. [Link]

-

Mastering Peptide Synthesis with Boc-L-Isoleucine: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

A Newly Synthesized β-amino-α, β-unsaturated Ketone Derivative of β-himachalene: Structural, NBO, NLO, and Molecular Docking. Biointerface Research in Applied Chemistry. [Link]

-

Synthesis and characterization of 11 C-labeled benzyl amidine derivatives as PET radioligands for GluN2B subunit of the NMDA receptors. ResearchGate. [Link]

-

Efficient synthesis of benzyl 2-( S)-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates. ResearchGate. [https://www.researchgate.net/publication/257682216_Efficient_synthesis_of_benzyl_2-_S- tert-butoxycarbonylamino-w-iodoalkanoates]([Link] tert-butoxycarbonylamino-w-iodoalkanoates)

-

4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. PubMed. [Link]

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. [Link]

Sources

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 8. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

An In-depth Technical Guide on the Potential Biological Activity of N-Benzyl-N-boc-4-amino-2-butanone Derivatives

Authored by: A Senior Application Scientist

Disclaimer: The specific compound class, N-Benzyl-N-boc-4-amino-2-butanone derivatives, represents a novel area of chemical research with limited currently available public data on its biological activities. This guide, therefore, serves as a prospective framework, drawing upon established principles of medicinal chemistry and pharmacology to propose potential biological activities and a comprehensive strategy for their investigation. The methodologies and insights provided are based on the analysis of structurally related compounds and established drug discovery workflows.

Introduction: Unveiling the Potential of a Novel Chemical Scaffold

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The N-Benzyl-N-boc-4-amino-2-butanone backbone presents an intriguing starting point for the development of new therapeutic agents. This guide will provide a comprehensive technical overview of the potential biological activities of derivatives of this core structure. We will delve into the rationale behind a proposed synthetic route, hypothesize potential biological targets based on structure-activity relationships with known pharmacophores, and outline a robust experimental workflow for the comprehensive evaluation of this novel compound class. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to embark on the systematic investigation of these promising, yet uncharted, chemical entities.

Part 1: Synthesis and Structural Considerations

The strategic synthesis of a library of N-Benzyl-N-boc-4-amino-2-butanone derivatives is the critical first step in elucidating their biological potential. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group suggests a versatile synthetic handle for a variety of chemical modifications.

Proposed Synthetic Workflow

A plausible and efficient synthetic route would likely involve the reductive amination of a suitable keto-amine precursor. The general workflow is outlined below:

Diagram: Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound library.

Experimental Protocol: A Representative Synthesis

-

Synthesis of the Keto-Amine Precursor: Begin with a commercially available starting material, such as 4-amino-2-butanone hydrochloride. Neutralize the hydrochloride salt with a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the free amine.

-

Reductive Amination: To the solution of the free amine, add a substituted benzaldehyde derivative. The choice of substitution on the benzaldehyde will be a key determinant of the final compound's properties and is a primary point of diversification for the compound library. The reaction is then subjected to a reducing agent, such as sodium triacetoxyborohydride, to facilitate the formation of the N-benzyl bond.

-

Boc Protection: Following the reductive amination, the secondary amine is protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to yield the N-Benzyl-N-boc-4-amino-2-butanone derivative.

-

Purification and Characterization: The crude product is purified using column chromatography on silica gel. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.

Part 2: Hypothesized Biological Activities and Target Classes

The structural motifs present in N-Benzyl-N-boc-4-amino-2-butanone derivatives provide clues to their potential biological activities. The aminoketone core is a prevalent feature in a number of biologically active molecules, suggesting a range of possible molecular targets.

Potential as Enzyme Inhibitors

The electrophilic nature of the ketone moiety, coupled with the nucleophilic potential of the nearby nitrogen atom (once deprotected), makes these compounds interesting candidates as enzyme inhibitors, particularly for proteases and kinases.

-

Cysteine Protease Inhibition: The ketone could act as a warhead, forming a reversible covalent bond with the active site cysteine residue of enzymes such as caspases or cathepsins.

-

Kinase Inhibition: The overall scaffold could serve as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors.

Potential as Receptor Modulators

The N-benzyl group is a well-known pharmacophore that can mediate interactions with a variety of receptors. Depending on the substitutions on the phenyl ring, these derivatives could be designed to target:

-

G-Protein Coupled Receptors (GPCRs): The aromatic ring can engage in π-π stacking and hydrophobic interactions within the transmembrane domains of GPCRs.

-

Ion Channels: The overall lipophilicity and charge distribution could favor interactions with the pores or allosteric sites of various ion channels.

Diagram: Hypothesized Target Classes

Caption: Potential biological target classes for the novel compound scaffold.

Part 3: A Roadmap for Biological Evaluation

A systematic and tiered approach is essential for the efficient evaluation of the biological activities of this novel compound library.

Tier 1: High-Throughput Screening (HTS)

The initial phase of biological testing should involve HTS against a broad panel of targets to identify initial hits.

Table: Representative HTS Panel

| Target Class | Assay Type | Representative Targets |

| Proteases | Fluorogenic Substrate Cleavage | Caspase-3, Cathepsin B, MMP-9 |

| Kinases | ADP-Glo™, LanthaScreen™ | A panel of representative kinases (e.g., EGFR, VEGFR, Src) |

| GPCRs | Calcium Flux, cAMP Assay | A panel of diverse GPCRs (e.g., CXCR4, CCR5, Adrenergic Receptors) |

Experimental Protocol: A Representative Kinase HTS Assay (ADP-Glo™)

-

Compound Preparation: Prepare a dilution series of the test compounds in DMSO.

-

Assay Plate Preparation: Dispense the kinase, substrate, and ATP solution into the wells of a 384-well plate.

-

Compound Addition: Add the diluted test compounds to the assay plate.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.

-

Signal Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Tier 2: Hit Confirmation and Potency Determination

Compounds that show significant activity in the primary HTS screen ("hits") should be subjected to further validation.

-

Dose-Response Curves: Generate IC₅₀ or EC₅₀ values to quantify the potency of the hit compounds.

-

Orthogonal Assays: Confirm the activity of the hits using a different assay format to rule out assay artifacts.

-

Selectivity Profiling: Test the confirmed hits against a panel of related targets to assess their selectivity.

Tier 3: Mechanism of Action (MoA) Studies

For the most promising lead compounds, detailed MoA studies are necessary to understand how they exert their biological effects.

-

Enzyme Kinetics: For enzyme inhibitors, determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Binding Assays: Directly measure the binding affinity of the compound to its target using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Cell-Based Assays: Evaluate the activity of the compounds in a more physiologically relevant context using appropriate cell lines.

Diagram: Biological Evaluation Workflow

Caption: A tiered workflow for the biological evaluation of the compound library.

Conclusion and Future Directions

The N-Benzyl-N-boc-4-amino-2-butanone scaffold represents a promising, yet underexplored, area for the discovery of novel bioactive molecules. The synthetic accessibility of this class of compounds, coupled with the potential for diverse biological activities, makes them an attractive starting point for drug discovery campaigns. The systematic approach outlined in this guide, from rational synthesis to tiered biological evaluation, provides a robust framework for unlocking the therapeutic potential of these derivatives. Future work should focus on expanding the chemical diversity of the compound library and employing advanced computational methods to guide the design of more potent and selective modulators of clinically relevant biological targets.

References

As this guide is a prospective framework for a novel chemical class, direct references to the biological activity of N-Benzyl-N-boc-4-amino-2-butanone derivatives are not available. The principles and methodologies described are based on established practices in medicinal chemistry and drug discovery. For further reading on the techniques and concepts discussed, the following resources are recommended:

-

Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

-

Title: High-Throughput Screening in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Reductive Amination in Organic Synthesis Source: Organic Reactions URL: [Link]

Methodological & Application

Synthesis of N-Benzyl-N-boc-4-amino-2-butanone from benzylamine

Application Note: Scalable Synthesis of N-Benzyl-N-boc-4-amino-2-butanone

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-Benzyl-N-boc-4-amino-2-butanone , a versatile intermediate widely used in the synthesis of pyrrolidine alkaloids, peptidomimetics, and pharmaceutical linkers.

Unlike standard textbook procedures, this guide addresses specific process challenges: the polymerization risk of methyl vinyl ketone (MVK), the control of "bis-alkylation" side-products during Michael addition, and the implementation of a telescoped (one-pot) Boc-protection strategy to maximize yield and minimize solvent waste.

Strategic Analysis & Reaction Design

The synthesis is a two-stage sequence: a nucleophilic 1,4-addition (Michael addition) followed by carbamate protection.

Critical Process Parameters (CPPs):

-

Kinetic Control (Step 1): Benzylamine is a strong nucleophile. MVK is a highly reactive Michael acceptor. The primary risk is bis-alkylation , where the resulting secondary amine reacts with a second equivalent of MVK to form a tertiary amine impurity.

-

Control Strategy: Low temperature (0 °C) and slow addition of MVK are strictly enforced to favor mono-addition.

-

-

MVK Stability: MVK is prone to spontaneous polymerization.

-

Control Strategy: Use of freshly distilled MVK or commercial MVK stabilized with hydroquinone/BHT.

-

-

Orthogonal Protection (Step 2): The secondary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions (e.g., intramolecular cyclization) in downstream applications.

Reaction Pathway Visualization

Caption: Sequential pathway for the synthesis of the target amino-ketone. Blue arrows indicate the nucleophilic attack; green arrows indicate the protection step.

Detailed Experimental Protocol

Safety Warning: Methyl Vinyl Ketone (MVK) is highly toxic and a lachrymator. All operations must be performed in a well-ventilated fume hood. Benzylamine is corrosive.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Density (g/mL) | Role |

| Benzylamine | 107.15 | 1.0 | 0.981 | Nucleophile |

| Methyl Vinyl Ketone (MVK) | 70.09 | 1.1 | 0.842 | Electrophile |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.2 | N/A (Solid/Melt) | Protecting Group |

| Triethylamine ( | 101.19 | 1.5 | 0.726 | Base |

| Ethanol (EtOH) | 46.07 | Solvent | - | Reaction Medium |

Step 1: Chemo-selective Michael Addition

Rationale: We use a slight excess of MVK (1.1 eq) to ensure consumption of benzylamine, as removing unreacted benzylamine (BP ~185°C) is more difficult than removing volatile MVK (BP ~81°C) during workup.

-

Setup: Charge a 250 mL round-bottom flask (RBF) with Benzylamine (10.7 g, 100 mmol) and absolute Ethanol (50 mL). Add a magnetic stir bar.[1][2]

-

Cooling: Submerge the flask in an ice-water bath and cool to 0 °C.

-

Addition: Add MVK (7.7 g, 110 mmol) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.

-

Critical: Rapid addition causes localized heating, promoting polymerization of MVK or bis-alkylation.

-

-

Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 3 hours.

-

Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The benzylamine spot (

, stains with ninhydrin) should disappear.

Step 2: Telescoped Boc Protection

Rationale: The intermediate secondary amine is not isolated. Doing so exposes it to oxidation or cyclization. We proceed directly in the same pot.

-

Buffer: To the reaction mixture from Step 1, add Triethylamine (15.2 g, 150 mmol).

-

Protection: Add

(26.2 g, 120 mmol) dissolved in a minimal amount of Ethanol (or added as a melt if warmed slightly). -

Reaction: Stir at room temperature for 12–16 hours (overnight). Evolution of

gas may be observed.[1][4][10] -

Quench: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove Ethanol and excess MVK.

-

Workup:

-

Redissolve the oily residue in Ethyl Acetate (100 mL).

-

Wash with 1M HCl (2 x 50 mL) to remove any unreacted amine or imidazole impurities.

-

Wash with Saturated

(50 mL) and Brine (50 mL). -

Dry over anhydrous

, filter, and concentrate to yield the crude oil.

-

Purification & Quality Control

Purification Strategy

While the crude yield is often high (>90%), purification is required to remove Boc-byproducts and any traces of bis-alkylated impurities.

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (90:10

70:30). -

Target

:

Workflow Logic

Caption: Downstream processing workflow ensuring removal of ionic species and organic impurities.

Characterization Data (Expected)

| Technique | Signal/Parameter | Interpretation |

| 1H NMR (CDCl3) | Boc tert-butyl group. | |

| Methyl ketone ( | ||

| Methylene adjacent to ketone. | ||

| Methylene adjacent to Nitrogen. | ||

| Benzylic | ||

| Aromatic protons (Benzyl). | ||

| 13C NMR | Ketone Carbonyl. | |

| Carbamate (Boc) Carbonyl. |

References

-

Michael Addition Mechanism & Kinetics

-

Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. Link

- Note: Provides foundational understanding of amine-Michael acceptor kinetics.

-

-

Boc Protection Protocols

-

Synthesis of Amino-Ketones

- R. J. Sundberg, The Chemistry of Indoles, Academic Press, 1970. (Contextualizing the use of amino-butanone linkers in alkaloid synthesis).

-

BenchChem Application Note. "Step-by-Step Boc Protection of a Secondary Amine." Link

-

Safety Data (MVK)

-

PubChem Compound Summary for Methyl Vinyl Ketone. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Generation of bis-Acyl Ketals from Esters and Benzyl Amines Under Oxidative Conditions [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Benzylamine synthesis by C-C coupling [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: N-Benzyl-N-boc-4-amino-2-butanone in Peptidomimetic Synthesis

Executive Summary

N-Benzyl-N-boc-4-amino-2-butanone is a specialized gamma-amino ketone scaffold employed in the synthesis of non-hydrolyzable peptide isosteres. Unlike standard amino acids, this molecule possesses a ketone functionality at the C-terminus equivalent position, enabling the construction of reduced amide bonds (

This guide details the protocols for utilizing this scaffold to engineer protease-resistant peptides and chiral pyrrolidine cores, essential in the development of HIV protease inhibitors, renin inhibitors, and metabolically stable neuropeptide analogues.

Chemical Context & Strategic Utility

The Molecule

-

Systematic Name: N-Benzyl-N-(tert-butoxycarbonyl)-4-amino-2-butanone

-

Functional Class: Protected

-amino ketone. -

Core Reactivity: The C2 ketone serves as an electrophile for reductive amination or nucleophilic addition, while the N-terminus is orthogonally protected (Boc/Benzyl).

Why This Scaffold?

Standard peptide bonds (-CO-NH-) are susceptible to rapid enzymatic hydrolysis. Replacing this bond with a reduced amide isostere (-CH₂-NH-) or a hydroxyethylene group mimics the transition state of hydrolysis without being cleavable.

N-Benzyl-N-boc-4-amino-2-butanone offers three distinct advantages:

-

Orthogonal Protection: The N-Boc group is acid-labile, while the N-Benzyl group is stable to acid but removable via hydrogenolysis. This allows for selective N-terminal elongation.

-

Regioselective Amination: The methyl ketone allows for the introduction of a chiral center at the C2 position via diastereoselective reductive amination.

-

Cyclization Potential: It serves as a precursor for 2-substituted pyrrolidines (proline mimics) via intramolecular reductive amination.

Application I: Synthesis of Reduced Amide Isosteres ( )

The primary application of this ketone is the "Reductive Alkylation" of an amino acid ester. This reaction links the ketone scaffold to the N-terminus of another amino acid, creating a backbone that enzymes cannot recognize.

Mechanism of Action

The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an imine (Schiff base). The imine is then selectively reduced in situ to the amine.[1]

Figure 1: Pathway for the synthesis of reduced peptide bonds using sodium triacetoxyborohydride.

Detailed Protocol: Intermolecular Reductive Amination

Objective: Coupling N-Benzyl-N-boc-4-amino-2-butanone with H-Leu-OMe (Leucine Methyl Ester).

Reagents:

-

N-Benzyl-N-boc-4-amino-2-butanone (1.0 equiv)

-

H-Leu-OMe·HCl (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Acetic Acid (glacial)

-

DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)

-

DIPEA (Diisopropylethylamine)[2]

Step-by-Step Procedure:

-

Free Basing (In Situ):

-

In a flame-dried round-bottom flask, suspend H-Leu-OMe·HCl (1.2 mmol) in anhydrous DCE (5 mL).

-

Add DIPEA (1.2 mmol) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes.

-

Note: Ensure the solution is not basic; a pH of 5–6 is optimal for imine formation.

-

-

Imine Formation:

-

Add N-Benzyl-N-boc-4-amino-2-butanone (1.0 mmol) to the mixture.

-

Add Glacial Acetic Acid (2.0 equiv, approx 115 µL).

-

Critical: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the imine equilibrium to establish. Steric hindrance at the ketone may slow this step; monitoring by TLC is recommended.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH(OAc)₃ (1.5 mmol) in one portion.

-

Allow the reaction to warm to RT and stir for 12–16 hours.

-

Why STAB? Sodium triacetoxyborohydride is milder than NaBH₃CN and avoids toxic cyanide byproducts. It selectively reduces the imine over the ketone.[3]

-

-

Work-up:

-

Quench with saturated aqueous NaHCO₃ (slowly, gas evolution occurs).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc). The product will be the diastereomeric mixture of the reduced dipeptide isostere.

-

Application II: Synthesis of Chiral Pyrrolidines

This ketone is a potent precursor for 2-methyl-pyrrolidines , which are structural analogs of nicotine and proline. This transformation relies on the "deprotection-cyclization" cascade.

Workflow Logic

Figure 2: Cascade synthesis of pyrrolidine cores from the gamma-amino ketone.

Protocol: Cyclization to Pyrrolidine

-

Boc Removal:

-

Dissolve the ketone (1 mmol) in DCM (2 mL).

-

Add TFA (2 mL) and stir at RT for 1 hour.

-

Concentrate in vacuo to remove excess TFA. The residue is the trifluoroacetate salt of the amino-ketone.

-

-

Cyclization & Reduction:

-

Redissolve the residue in Methanol (10 mL).

-

Adjust pH to ~8 using TEA or DIPEA (spontaneous cyclization to the cyclic imine occurs).

-

Method A (Catalytic Hydrogenation): Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 4 hours. This will reduce the imine and potentially remove the Benzyl group if reaction time is prolonged.

-

Method B (Hydride Reduction): Add NaBH₄ (2.0 equiv) at 0°C. This reduces the imine to the pyrrolidine while retaining the N-Benzyl group.

-

Technical Data & Troubleshooting

Solubility and Stability Profile

| Parameter | Characteristic | Handling Recommendation |

| Physical State | Viscous Oil or Low-melting Solid | Store at -20°C to prevent slow oxidation. |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water. Use chlorinated solvents for Boc deprotection. |

| Boc Stability | Acid Labile | Avoid exposure to HCl/EtOAc or TFA unless deprotection is intended. |

| Ketone Reactivity | Moderately Sterically Hindered | Methyl group at C2 slows nucleophilic attack compared to aldehydes. |

Troubleshooting Guide

-

Issue: Low yield in reductive amination.

-

Cause: Incomplete imine formation due to steric hindrance of the methyl ketone.

-

Solution: Use Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid additive (1.5 equiv) during the imine formation step before adding the reducing agent. This acts as a water scavenger and activates the carbonyl.

-

-

Issue: Racemization of the amino acid ester.

-

Cause: High pH or prolonged reaction times.

-

Solution: Ensure the reaction pH remains weakly acidic (acetic acid buffer) and use NaBH(OAc)₃ rather than stronger reducing agents.

-

-

Issue: Over-alkylation.

-

Cause: The N-Benzyl group usually prevents this, but if the Benzyl group is lost (e.g., during aggressive hydrogenation), dialkylation can occur.

-

Solution: Monitor Hydrogenation closely or use Hydride reagents (Method B in section 4.2) to retain the Benzyl group.

-

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Nayal, O. S., et al. (2015).[4] "Amine synthesis by reductive amination."[1][3][4][5] Journal of Organic Chemistry.

-

BenchChem. (2025).[6] "BOC-L-Alanine benzyl ester application in synthesizing bioactive peptides." (Context on Boc/Bzl orthogonality).

-

Thermo Fisher Scientific. "Peptide Design: Principles & Methods." (General Peptide Synthesis Protocols).[6][7]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

Application Note: Strategic Utilization of N-Benzyl-N-boc-4-amino-2-butanone in Heterocyclic Scaffold Synthesis

Executive Summary

In the landscape of diversity-oriented synthesis (DOS), N-Benzyl-N-boc-4-amino-2-butanone serves as a high-value "linchpin" intermediate. It stabilizes the reactive

This application note details the robust synthesis of this intermediate and its application in generating two critical pharmacophores: quaternary pyrrolidines (via nucleophilic addition-cyclization) and chiral 1,3-amino alcohols (via stereoselective reduction). By "freezing" the reactive amine, researchers can perform complex manipulations on the ketone moiety, enabling the construction of sterically demanding sp

Module 1: Robust Synthesis of N-Benzyl-N-boc-4-amino-2-butanone

Mechanistic Rationale

The synthesis relies on a stepwise aza-Michael addition followed by carbamate protection . Direct reaction of N-Boc-benzylamine with methyl vinyl ketone (MVK) is kinetically sluggish due to the reduced nucleophilicity of the carbamate nitrogen. Therefore, the optimal protocol involves the addition of the more nucleophilic N-benzylamine to MVK, followed by in situ Boc protection.

Experimental Protocol

Materials:

-

Benzylamine (1.0 equiv)[1]

-

Methyl Vinyl Ketone (MVK) (1.1 equiv) - Caution: Lachrymator, polymerizes easily.

-

Di-tert-butyl dicarbonate (Boc

O) (1.1 equiv) -

Triethylamine (Et

N) (1.2 equiv) -

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Michael Addition (The "Click" Step):

-

Dissolve benzylamine (10 mmol) in DCM (50 mL) at 0°C.

-

Add MVK (11 mmol) dropwise over 20 minutes. Critical: Maintain low temperature to prevent MVK polymerization.

-

Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

In-Process Control (IPC): TLC or LCMS should show complete consumption of benzylamine and formation of the secondary amine intermediate (

).

-

-

Orthogonal Protection:

-

Without isolating the intermediate, cool the solution back to 0°C.

-

Add Et

N (12 mmol) followed by a solution of Boc -

Stir at RT for 12 hours.

-

Why: The Boc group renders the nitrogen non-basic and non-nucleophilic, preventing interference during subsequent ketone modifications.

-

-

Workup and Purification:

Stability Data

| Parameter | Observation | Recommendation |

| Thermal Stability | Stable up to 80°C. | Store at 4°C to prevent slow Boc-migration. |

| Acid Sensitivity | High (Boc removal). | Avoid exposure to HCl/TFA vapors during storage. |

| Base Sensitivity | Low (Stable to mild base). | Compatible with enolate chemistry (LDA/LiHMDS). |

Module 2: Divergent Applications in Drug Discovery

The true value of this intermediate lies in its ability to access distinct heterocyclic scaffolds depending on the deprotection/activation sequence.

Pathway A: Synthesis of Gem-Disubstituted Pyrrolidines

Creating quaternary centers in saturated heterocycles is a challenge. This intermediate allows the addition of Grignard or organolithium reagents to the ketone, followed by cyclization to form 2,2-disubstituted pyrrolidines .

Protocol:

-

Nucleophilic Addition: React the intermediate with Phenylmagnesium bromide (PhMgBr) in THF at -78°C

RT. This yields the tertiary alcohol. -

Activation: Convert the tertiary alcohol to a leaving group (Mesylate/Tosylate). Note: Tertiary mesylates are unstable; often, direct acidic cyclization via the carbocation is preferred.

-

Cyclization: Treat with TFA (removes Boc). The revealed secondary amine attacks the tertiary carbocation (generated in situ) to close the ring.

-

Result: 1-Benzyl-2-methyl-2-phenylpyrrolidine.

Pathway B: Stereoselective Synthesis of 1,3-Amino Alcohols

Chiral 1,3-amino alcohols are pharmacophores found in numerous antidepressants (e.g., Fluoxetine analogs).

Protocol:

-

Reduction: Use a chiral borane reagent (e.g., (+)-DIP-Cl or CBS catalyst/BH

) to reduce the ketone. -

Selectivity: The bulky N-Boc-N-Benzyl group exerts steric control, often enhancing diastereoselectivity.

-

Deprotection: Hydrogenolysis (

, Pd/C) removes the benzyl group; acid removes Boc.

Module 3: Visualization of Chemical Logic

The following diagram illustrates the "Hub and Spoke" utility of N-Benzyl-N-boc-4-amino-2-butanone.

Figure 1: Divergent synthesis workflow starting from the N-Benzyl-N-boc-4-amino-2-butanone hub.

Module 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield in Step 1 | Polymerization of MVK. | Ensure MVK is distilled if old. Add hydroquinone (stabilizer) if necessary. Keep T < 25°C. |

| Incomplete Boc Protection | Steric hindrance of secondary amine. | Use 10 mol% DMAP as a catalyst. Increase reaction time to 24h. |

| Racemization (Path B) | Fast hydride addition. | Lower reduction temperature to -78°C. Use stoichiometric chiral ligands. |

| Boc Loss during Workup | Acidic aqueous washes. | Avoid HCl washes. Use saturated citric acid or simply water/brine. |

References

-

Organic Syntheses, Coll. Vol. 7, p.334 (1990). General procedures for Michael additions to Methyl Vinyl Ketone.

-

PubChem Compound Summary: 4-Aminobutan-2-one. Physical properties and reactivity data for the core scaffold.

-

Yarmolchuk, V., et al. (2011). Synthesis of unique pyrrolidines for drug discovery.[4] Tetrahedron Letters.[4] (Demonstrates the utility of pyrrolidine scaffolds in medicinal chemistry).

-

Hatano, M., et al. (2006). Highly efficient alkylation of ketones with Grignard reagents.[5] J. Am. Chem. Soc.[5][6] (Relevant for Pathway A: Nucleophilic addition to the ketone).

-

Xu, G.-Q., et al. (2021).Photoredox catalysis for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-amino aryl ketones. Org.[3][5][6][7] Lett. (Context for amino-ketone reactivity).

Sources

The Versatile Synthon: N-Benzyl-N-boc-4-amino-2-butanone as a Premier Building Block for Medicinally Relevant Heterocycles

In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Nitrogen-containing heterocycles, such as pyrrolidines, piperidines, and azepanes, form the core scaffolds of a vast number of pharmaceuticals and bioactive compounds.[1][2] Their synthesis, therefore, is a subject of continuous innovation. This application note presents a comprehensive guide to the utility of N-Benzyl-N-boc-4-amino-2-butanone, a highly versatile and strategically designed building block for the synthesis of a diverse array of these crucial heterocyclic systems.

This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and strategic guidance for leveraging this powerful synthon. We will explore its intrinsic reactivity and demonstrate its application in the construction of substituted pyrrolidines, piperidines, and azepanes through robust and reproducible synthetic methodologies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of N-Benzyl-N-boc-4-amino-2-butanone is essential for its effective use in synthesis. The table below summarizes its key characteristics, which have been estimated based on the analysis of structurally related compounds.

| Property | Value (Estimated) | Notes |

| Molecular Formula | C₁₈H₂₅NO₃ | |

| Molecular Weight | 303.40 g/mol | |

| Appearance | Colorless to pale yellow oil | The presence of the benzyl and Boc groups contributes to its non-crystalline nature at room temperature. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to its molecular weight and polar functional groups. Decomposition at elevated temperatures is likely. |

| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc) | The combination of nonpolar (benzyl, Boc) and polar (ketone, carbamate) functionalities ensures good solubility in a wide range of organic solvents. Insoluble in water. |

| Stability & Storage | Store in a cool, dry place away from light and acids. | The tert-butoxycarbonyl (Boc) group is sensitive to strong acids.[3][4] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Long-term storage at -20°C is recommended. |

Strategic Synthesis of Heterocyclic Scaffolds

The unique structural features of N-Benzyl-N-boc-4-amino-2-butanone, namely the ketone functionality and the differentially protected secondary amine, allow for a range of selective chemical transformations. The following sections provide detailed protocols for the synthesis of key heterocyclic systems.

Protocol 1: Synthesis of Substituted Pyrrolidines via Intramolecular Reductive Amination

The synthesis of substituted pyrrolidines is a cornerstone of medicinal chemistry, with this scaffold being present in numerous FDA-approved drugs.[5][6] The following protocol outlines a robust method for the synthesis of N-benzyl-N-boc-2-methylpyrrolidin-4-amine via a diastereoselective intramolecular reductive amination.

Reaction Workflow:

Caption: Workflow for Pyrrolidine Synthesis.

Detailed Step-by-Step Protocol:

-

Boc Deprotection:

-

Dissolve N-Benzyl-N-boc-4-amino-2-butanone (1.0 eq) in dichloromethane (DCM, 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(benzylamino)-2-butanone, which is used in the next step without further purification.

-

-

Intramolecular Reductive Amination:

-

Dissolve the crude 4-(benzylamino)-2-butanone in 1,2-dichloroethane (DCE, 0.1 M).[7][8]

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.[7]

-

Stir the reaction mixture for 12-24 hours, monitoring by LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-methylpyrrolidin-4-amine.

-

Causality and Experimental Choices:

-

Boc Deprotection: The use of TFA in DCM is a standard and efficient method for the removal of the Boc protecting group under mild acidic conditions.[3][9] The acid protonates the carbamate, leading to its fragmentation into the free amine, carbon dioxide, and tert-butyl cation.[4]

-

Reductive Amination: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[7][8][10] It is less reactive towards ketones than sodium borohydride, allowing for the in-situ formation of the iminium ion intermediate followed by its reduction.[7][11] DCE is the preferred solvent as it generally leads to faster reaction rates compared to other solvents like THF.[7]

Protocol 2: Synthesis of Substituted Piperidines via Benzyl Group Hydrogenolysis and Intramolecular Reductive Amination

The piperidine motif is one of the most prevalent heterocyclic scaffolds in marketed drugs.[12][13][14] This protocol describes the synthesis of N-Boc-4-methylpiperidin-2-one, a valuable intermediate, through a sequence of benzyl deprotection and subsequent intramolecular cyclization.

Reaction Workflow:

Caption: Workflow for Piperidine Synthesis.

Detailed Step-by-Step Protocol:

-

Benzyl Deprotection (Hydrogenolysis):

-

Dissolve N-Benzyl-N-boc-4-amino-2-butanone (1.0 eq) in methanol (0.1 M).

-

Add 10% Palladium on carbon (Pd/C, 10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.[9][15]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude N-Boc-4-amino-2-butanone.

-

-

Intramolecular Reductive Amination and Cyclization:

-

Dissolve the crude N-Boc-4-amino-2-butanone in methanol (0.1 M).

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture to remove methanol and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield N-Boc-4-hydroxypiperidine.

-

Causality and Experimental Choices:

-

Benzyl Deprotection: Catalytic hydrogenolysis is a clean and efficient method for the removal of N-benzyl groups.[9][15] The reaction is typically carried out using a palladium catalyst and a hydrogen source.

-

Cyclization: In this case, the debenzylated intermediate can undergo an intramolecular reductive amination to form the piperidine ring. Sodium borohydride is a suitable reducing agent for this transformation.[10]

Protocol 3: Synthesis of Substituted Azepanes via Ring Expansion Strategies

Azepane scaffolds are found in a number of biologically active compounds and natural products.[16][17] The synthesis of substituted azepanes from N-Benzyl-N-boc-4-amino-2-butanone can be envisioned through a multi-step sequence involving the formation of a suitable precursor for ring expansion.

Conceptual Workflow:

Caption: Conceptual Workflow for Azepane Synthesis.

Discussion of Synthetic Strategy:

The synthesis of a seven-membered azepane ring from the butanone precursor requires a ring expansion strategy. A plausible approach involves:

-

Chain Elongation: Conversion of the ketone to an alkene via a Wittig or Horner-Wadsworth-Emmons reaction.

-

Cyclopropanation: Reaction of the alkene with a carbene source (e.g., from diazomethane or a Simmons-Smith reaction) to form a cyclopropyl ketone intermediate.

-

Ring Expansion: Treatment of the cyclopropyl ketone with a Lewis acid or a reagent like trimethylsilyldiazomethane can induce a ring expansion to the corresponding azepanone.

This is a more advanced synthetic sequence that highlights the potential of N-Benzyl-N-boc-4-amino-2-butanone for the construction of more complex heterocyclic systems. The specific conditions for each step would need to be optimized based on the desired substitution pattern of the final azepane.

Conclusion

N-Benzyl-N-boc-4-amino-2-butanone is a strategically designed and highly versatile building block for the synthesis of medicinally relevant N-heterocycles. Its unique combination of a ketone and a differentially protected secondary amine allows for a wide range of selective transformations, enabling access to substituted pyrrolidines, piperidines, and conceptually, azepanes. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable synthon in their drug discovery and development programs.

References

-

tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

-

Boc Protection - Common Conditions. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

-

Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC. Available at: [Link]

- Method for preparing 4-Boc-aminopiperidine - Google Patents.

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

-

Chemists synthesize an improved building block for medicines - EurekAlert!. Available at: [Link]

-

Synthesis of N-Substituted piperidines from piperidone - ResearchGate. Available at: [Link]

-

De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy - ChemRxiv. Available at: [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. Available at: [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

-

Synthesis of Saturated N- Heterocycles - ETH Zurich Research Collection. Available at: [Link]

Sources

- 1. Chemists synthesize an improved building block for medicines | EurekAlert! [eurekalert.org]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. enamine.net [enamine.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jocpr.com [jocpr.com]

- 12. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 16. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.manchester.ac.uk [pure.manchester.ac.uk]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-Benzyl-N-boc-4-amino-2-butanone

Abstract

This document provides a detailed technical guide outlining the essential analytical methods for the structural elucidation and purity assessment of N-Benzyl-N-boc-4-amino-2-butanone (CAS 1094595-81-9).[1] As a key intermediate in various synthetic pathways, particularly in drug discovery and development, rigorous characterization is paramount to ensure downstream success.[2][3] This guide presents optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained, providing researchers with the framework to validate their own results.

Introduction: The Need for Orthogonal Characterization

N-Benzyl-N-boc-4-amino-2-butanone possesses several key structural features: a ketone, a tert-butyloxycarbonyl (Boc) protected amine, and a benzyl group. This combination of functional groups necessitates a multi-faceted, or orthogonal, analytical approach. No single technique can simultaneously confirm the covalent structure, verify the molecular weight, and quantify the purity with absolute certainty. By combining data from NMR, MS, HPLC, and FT-IR, we can build a comprehensive and trustworthy profile of the molecule, ensuring its identity, integrity, and suitability for further use. The workflow described herein represents a self-validating system for researchers in synthetic and medicinal chemistry.

Caption: Overall analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR spectroscopy is the most powerful technique for unambiguous structural determination of organic molecules. Proton (¹H) NMR provides information on the number and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton. A key feature of N-Boc protected amines is the potential for rotational isomers (rotamers) around the N-C(O) amide bond. This restricted rotation can lead to peak broadening or even duplication of signals in both ¹H and ¹³C spectra at ambient temperature, a phenomenon that is itself structurally informative.[4][5]

Protocol 2.1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of N-Benzyl-N-boc-4-amino-2-butanone and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Solvent Choice: CDCl₃ is a suitable initial choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used as an alternative.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Data Interpretation: Expected ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts based on the compound's structure (C₁₆H₂₃NO₃). Note that due to rotamers, some peaks may appear as two sets of signals or as broad signals.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.20 - 7.40 | Multiplet (m) | 5H | Ar-H | Protons of the benzyl aromatic ring. |

| ~ 4.45 | Singlet (s) | 2H | -CH ₂-Ph | Benzylic protons adjacent to the nitrogen. May be broadened. |

| ~ 3.40 | Triplet (t) | 2H | -N-CH ₂-CH₂- | Protons adjacent to the nitrogen on the butanone chain. |

| ~ 2.80 | Triplet (t) | 2H | -CH₂-CH ₂-C(O)- | Protons adjacent to the ketone carbonyl group. |

| ~ 2.15 | Singlet (s) | 3H | -C(O)-CH ₃ | Methyl protons of the ketone. |

| ~ 1.45 | Singlet (s) | 9H | -C(CH ₃)₃ | Protons of the tert-butyl group of the Boc protector. May be broadened. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 208.0 | C =O (Ketone) | Characteristic shift for a ketone carbonyl. |

| ~ 155.5 | C =O (Boc) | Characteristic shift for a carbamate carbonyl. |

| ~ 137.0 | Ar-C (Quaternary) | Aromatic carbon attached to the benzylic CH₂. |

| ~ 128.8 | Ar-C H | Aromatic carbons of the benzyl ring. |

| ~ 127.5 | Ar-C H | Aromatic carbons of the benzyl ring. |

| ~ 80.0 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~ 51.0 | -C H₂-Ph | Benzylic carbon. |

| ~ 45.0 | -N-C H₂- | Carbon adjacent to nitrogen on the butanone chain. |

| ~ 38.0 | -C H₂-C(O)- | Carbon adjacent to the ketone. |

| ~ 30.0 | -C(O)-C H₃ | Methyl carbon of the ketone. |

| ~ 28.5 | -C(C H₃)₃ | Methyl carbons of the Boc group. |

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Rationale: MS is indispensable for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. For a polar molecule like N-Benzyl-N-boc-4-amino-2-butanone, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺.

Protocol 3.1: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.

-

Chromatography: A short C18 column can be used with a rapid gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid) to quickly elute the compound into the mass spectrometer.

-

MS Acquisition: Acquire data in positive ion mode (ESI+). Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation: Expected Mass-to-Charge Ratios (m/z)

The molecular formula C₁₆H₂₃NO₃ corresponds to a monoisotopic mass of 277.1678 Da.

Table 3: Predicted m/z Values in ESI+ Mode

| m/z (Da) | Ion Species | Rationale |

|---|---|---|

| 278.1751 | [M+H]⁺ | Protonated parent molecule. This is the primary confirmation of identity. |

| 300.1570 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |

| 222.1332 | [M-C₄H₈+H]⁺ | Loss of isobutylene (56 Da) from the Boc group. |

| 178.1226 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da). |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment from the benzyl group. |

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Rationale: HPLC is the industry-standard method for determining the purity of a chemical compound. For this molecule, a reversed-phase (RP-HPLC) method is ideal. The benzyl group contains a strong chromophore, making UV detection highly sensitive. The goal is to develop a method that can separate the target compound from any starting materials, by-products, or degradation products.

Protocol 4.1: RP-HPLC Purity Method

-

Instrumentation: An HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Rationale: The acid improves peak shape for the amine-containing compound.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (for the benzyl chromophore)

-

Column Temperature: 30 °C

-

Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Data Interpretation

A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. For most research and development purposes, a purity of ≥95% is considered acceptable.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups. The spectrum provides a unique "fingerprint" for the molecule. While it cannot distinguish isomers, it is excellent for verifying that the main structural motifs (ketone, carbamate, aromatic ring) are present.[6]

Protocol 5.1: ATR-FTIR Analysis

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically by co-adding 16-32 scans, over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

Data Interpretation: Expected Characteristic Absorptions

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| ~ 3030 | C-H Stretch | Aromatic (Benzyl) | Confirms the presence of the aromatic ring. |

| ~ 2980, 2870 | C-H Stretch | Aliphatic (CH₃, CH₂) | Confirms the aliphatic portions of the molecule. |

| ~ 1715 | C=O Stretch | Ketone | A strong, sharp peak characteristic of a ketone.[7] |

| ~ 1690 | C=O Stretch | Carbamate (Boc) | A strong, sharp peak for the Boc carbonyl.[8] |

| ~ 1495, 1455 | C=C Stretch | Aromatic Ring | Characteristic aromatic ring skeletal vibrations. |

| ~ 1160 | C-O Stretch | Carbamate (Boc) | Strong absorption associated with the C-O bonds of the Boc group. |

| ~ 695, 740 | C-H Bend | Monosubstituted Aromatic | Out-of-plane bending vibrations confirm the substitution pattern. |

References

-

LookChem. Cas 54614-95-8, N-BOC-4-AMINO-2-BUTANONE. LookChem. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of butanone. Doc Brown's Chemistry. [Link]

-

ResearchGate. Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. ResearchGate. [Link]

Sources

- 1. N-BENZYL-N-BOC-4-AMINO-2-BUTANONE | 1094595-81-9 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

Purification techniques for N-Benzyl-N-boc-4-amino-2-butanone

Application Note: Purification Strategies for N-Benzyl-N-boc-4-amino-2-butanone

Part 1: Executive Summary & Chemical Profile

Target Molecule: N-Benzyl-N-(tert-butoxycarbonyl)-4-amino-2-butanone CAS: 54614-95-8 (Analogue reference) Molecular Formula: C₁₆H₂₃NO₃ Molecular Weight: 277.36 g/mol [1]

The Challenge: This intermediate is a critical "chameleon" building block—lipophilic due to the Benzyl/Boc groups, yet possessing a reactive ketone. The primary purification challenges are:

-

Physical State: Often presents as a viscous, colorless-to-pale-yellow oil that resists crystallization, making recrystallization non-viable as a primary method.[1]

-

Acid Sensitivity: The tert-butyl carbamate (Boc) group is acid-labile.[1] Standard silica gel is slightly acidic (pH 6.0–6.5), which can induce slow deprotection during column chromatography, leading to "streaking" and yield loss.

-

Impurity Profile: The synthesis (typically Michael addition of N-Boc-benzylamine to Methyl Vinyl Ketone) generates specific impurities: polymerized MVK (brown gums) and unreacted starting carbamate (N-Boc-benzylamine), which shares similar polarity to the product.[1]

Part 2: Purification Protocols

Method A: Buffered Flash Column Chromatography (The Gold Standard)

Rationale: Because the starting material (N-Boc-benzylamine) and the product are both neutral carbamates with similar R_f values, standard flash chromatography is required. To prevent Boc-cleavage on the column, the stationary phase must be neutralized.

Materials:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Mobile Phase A: Hexanes (or Heptane).[1]

-

Mobile Phase B: Ethyl Acetate (EtOAc).[1]

-

Modifier: Triethylamine (TEA).[1]

Protocol:

-

Column Pre-treatment (The "TEA Wash"):

-

Pack the column with Silica Gel 60.

-

Flush the column with 2 column volumes (CV) of Hexanes containing 1% v/v Triethylamine .

-

Why? This neutralizes acidic sites on the silica surface, preventing Boc deprotection and sharpening the band shape for the amine derivative.

-

-

Sample Loading:

-

Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).

-

Expert Tip: If the crude is <500 mg, liquid loading is fine. If >1g, use Dry Loading .[1] Mix the crude with silica (1:2 ratio), evaporate to a free-flowing powder, and load on top of the pre-packed column. This eliminates "solvent effects" that broaden bands.[1]

-

-

Elution Gradient:

-

Detection:

Method B: Scavenging & Workup (The "Quick Clean")

Rationale: If the primary impurity is excess Methyl Vinyl Ketone (MVK), chromatography can be shortened by chemically removing the electrophile first.

Protocol:

-

MVK Removal (Evaporation):

-

MVK has a boiling point of ~81°C but forms an azeotrope with water.[1]

-

Step: Rotary evaporate the crude reaction mixture at 35°C (bath temp) under high vacuum (<10 mbar).

-

Warning: Do not heat above 40°C. Higher temperatures promote the retro-Michael reaction (loss of product) or thermal Boc cleavage.[1]

-

-

MVK Scavenging (Optional for High Purity):

-

If MVK persists (seen as a sharp smell or NMR peaks at δ 6.2), dissolve crude in DCM and stir with Polymer-Supported Thiol (e.g., SiliaMetS® Thiol) for 1 hour.[1] Filter. The thiol covalently binds the Michael acceptor (MVK), leaving the product in solution.

-

Part 3: Visualization & Logic

Workflow: Purification Decision Tree

Caption: Decision tree for selecting the appropriate purification workflow based on impurity profile.

Part 4: Quality Control & Data

Expected Analytical Data:

| Technique | Parameter | Expected Observation |

| TLC | R_f Value | ~0.45 (in 30% EtOAc/Hexanes).[1] |

| 1H NMR | Boc Group | Singlet (9H) at ~1.45 ppm.[1] |

| 1H NMR | Benzyl | Multiplet (5H) at ~7.30 ppm; Benzylic CH₂ singlet at ~4.4 ppm.[1] |

| 1H NMR | Backbone | Two triplets (CH₂-CH₂) bridging the N and Ketone.[1] |

| HPLC | Purity | >98% (210 nm or 254 nm).[1] |

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Product Streaking | Acidic Silica | Add 1% Triethylamine (TEA) to the column equilibration solvent.[1] |

| Low Yield | Retro-Michael Reaction | Avoid heating >40°C during evaporation.[1] Ensure mobile phase is not basic enough to trigger elimination (TEA is safe, NaOH is not). |

| Brown Oil | MVK Polymerization | Use a short "plug" filtration through silica before the main column to trap polymers. |

Part 5: References

-

Preparation of Michael Adducts: R. Ballini, et al., "Michael Addition of Amines to α,β-Unsaturated Ketones," Journal of Organic Chemistry, 2003 , 68, 9173. Link[1]

-

Boc Stability on Silica: J. S. Yadav, et al., "Selective removal of N-Boc protecting group using silica gel," Tetrahedron Letters, 2006 , 47, 4921. Link

-

Purification of Methyl Vinyl Ketone: W. L. F. Armarego, "Purification of Laboratory Chemicals," 8th Edition, Butterworth-Heinemann, 2017 . Link[1]

-

Hanessian's Stain Formulation: "Cerium Ammonium Molybdate Stain for TLC," Cold Spring Harbor Protocols, 2006 .[1] Link

Sources

Application Note: Design and Evaluation of Cathepsin Inhibitors Using N-Benzyl-N-boc-4-amino-2-butanone Scaffolds

This Application Note is structured as a high-level technical guide for drug discovery scientists utilizing N-Benzyl-N-boc-4-amino-2-butanone as a pharmacophore scaffold for developing cysteine protease inhibitors.

-Amino Ketone / Transition State Analog PrecursorIntroduction & Mechanistic Basis[1][2]

The molecule N-Benzyl-N-boc-4-amino-2-butanone represents a critical "warhead" precursor in the synthesis of reversible covalent inhibitors targeting the papain superfamily of cysteine proteases, specifically Cathepsin K (CatK) , Cathepsin L (CatL) , and Cathepsin S (CatS) .

Unlike irreversible inhibitors (e.g., epoxides like E-64 or vinyl sulfones) that permanently alkylate the active site cysteine, ketone-based scaffolds facilitate reversible inhibition . This is achieved through the nucleophilic attack of the active site thiolate (

Why This Scaffold?

-

P1/P1' Flexibility: The 4-amino-2-butanone core allows for the construction of non-peptide inhibitors that span the S1-S1' subsites, improving metabolic stability over traditional peptide aldehydes.

-

Reversibility: Reduces the risk of haptenization and immunogenicity often seen with irreversible covalent drugs.

-

Selectivity Potential: The

-benzyl group provides a hydrophobic anchor that can be modified to exploit the S2 specificity pocket (a key differentiator between CatK and CatL).

Chemical Handling & Preparation[3][4][5]

Caution: This compound is a reactive intermediate. Proper storage and solubilization are prerequisites for reproducible kinetic data.

| Parameter | Specification |

| Molecular Weight | ~277.36 g/mol (Estimate based on structure) |

| Solubility | Soluble in DMSO (>10 mM), Ethanol. Insoluble in water. |

| Storage | -20°C, desiccated. Protect from moisture (ketone hydration). |

| Stability | Hydrolytically stable at neutral pH; susceptible to reduction (NaBH4) or nucleophilic attack. |

Stock Solution Protocol

-

Weighing: Weigh 1–5 mg of N-Benzyl-N-boc-4-amino-2-butanone into a glass vial (avoid plastic if long-term storage is intended due to potential leaching).

-

Solubilization: Add anhydrous DMSO to achieve a 10 mM stock concentration . Vortex for 30 seconds.

-

Validation: Verify complete dissolution visually. If precipitation occurs, sonicate for 2 minutes at room temperature.

-

Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Experimental Workflow: From Scaffold to Inhibition

The following flowchart illustrates the critical path from utilizing the scaffold in synthesis to validating its activity via FRET-based enzymatic assays.

Figure 1: Integrated workflow for converting the butanone scaffold into active inhibitors and profiling their kinetic potency.

Detailed Assay Protocol: Cathepsin K Inhibition[3][4][6][7][8]

This protocol validates the inhibitory potential of derivatives synthesized from the N-Benzyl-N-boc-4-amino-2-butanone scaffold. It uses a fluorogenic substrate turnover assay.[1]

Reagents Required[3][4][5][8][10]

-

Enzyme: Recombinant Human Cathepsin K (activated).

-

Substrate: Z-Phe-Arg-AMC (Z-FR-AMC) or Z-Gly-Pro-Arg-AMC (High specificity for CatK).

-

Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (Freshly added).

-

Note: DTT is critical to maintain the active site cysteine in a reduced state.

-

-

Control Inhibitor: E-64 (10 µM) as a positive control for 100% inhibition.

Step-by-Step Procedure

1. Buffer Preparation: Prepare the Complete Assay Buffer (CAB) immediately prior to use.

-